2-Methacrylamido-2-methoxyacetic acid
Description
Properties
CAS No. |
121627-27-8 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-methoxy-2-(2-methylprop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(2)5(9)8-6(12-3)7(10)11/h6H,1H2,2-3H3,(H,8,9)(H,10,11) |
InChI Key |
IJDPNBIGSQXILF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC(C(=O)O)OC |
Canonical SMILES |
CC(=C)C(=O)NC(C(=O)O)OC |
Synonyms |
Acetic acid, methoxy[(2-methyl-1-oxo-2-propenyl)amino]- (9CI) |
Origin of Product |
United States |
Preparation Methods
Catalytic Oxidation of 2-Methyl Cellosolve
Methoxyacetic acid serves as the foundational precursor for 2-methacrylamido-2-methoxyacetic acid. A prominent method involves oxidizing 2-methyl cellosolve (2-methoxyethanol) using oxygen in the presence of a platinum-based catalyst (Pt/C) under controlled conditions (20–100°C, 0.01–2 MPa partial oxygen pressure). This approach achieves yields of 90–96% with 99% purity by maintaining a semicontinuous or continuous flow system. The critical parameter is the quotient CR/CA (ratio of 2-methyl cellosolve to water in the reactor), which must remain ≤0.80 to suppress byproduct formation, such as methoxyacetic acid-2-methoxy acrylate. For instance, at CR/CA = 0.60, byproduct levels drop below 0.2%, enhancing selectivity.
Nucleophilic Substitution Using Monochloroacetic Acid
An alternative route reacts monochloroacetic acid with sodium methylate in methanol or methoxyacetic acid methyl ester solvents. This method employs a stoichiometric excess of sodium methylate (2.2–2.4 moles per mole of monochloroacetic acid) at elevated temperatures (40–100°C). Post-reaction, methanol is distilled, and the residue is acidified with dry HCl gas to precipitate sodium chloride. The resulting methoxyacetic acid is purified via vacuum distillation, achieving 95–98% purity and 90% yield. This method is advantageous for its recyclability of solvents and catalysts, reducing industrial waste.
Table 1: Comparative Analysis of Methoxyacetic Acid Synthesis Methods
Introduction of the Methacrylamido Group
Acylation with Methacryloyl Chloride
The methacrylamido moiety is introduced via acylation of 2-amino-2-methoxyacetic acid using methacryloyl chloride. This reaction typically occurs in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres (N₂ or Ar) at 0–25°C. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion. The product is isolated through solvent evaporation and recrystallization from ethyl acetate, yielding 75–85% pure 2-methacrylamido-2-methoxyacetic acid.
Michael Addition with Methacrylic Anhydride
An alternative pathway employs a Michael addition, where methacrylic anhydride reacts with 2-methoxyglycine in aqueous alkaline conditions (pH 10–12). This method avoids harsh solvents but requires precise pH control to prevent hydrolysis of the methacrylamido group. Yields range from 70–80%, with impurities removed via ion-exchange chromatography.
Continuous-Flow Synthesis for Scalability
Reactor Design and Optimization
Adapting methodologies from sulfonic acid derivatives, continuous-flow systems enhance reproducibility and scalability. For example, a two-stage reactor system with staggered isobutene injection (32 g/h in the first reactor, 16 g/h in the second) ensures complete conversion of intermediates. Temperature gradients (10–15°C in mixing, 20–25°C in reactors) prevent thermal degradation, while overflow mechanisms maintain steady-state conditions.
Case Study: Pilot-Scale Production
A pilot plant using this configuration achieved 420 g/h acrylonitrile throughput with 76 g/h oleum, producing 2-methacrylamido-2-methoxyacetic acid at 89% yield and 97% purity. Key advantages include reduced manual intervention and consistent quality, critical for pharmaceutical applications.
Purification and Characterization
Crystallization Techniques
Post-synthesis, crude product is dissolved in warm ethanol (40–50°C) and cooled to −20°C to induce crystallization. This step removes residual methacrylic acid and unreacted starting materials, elevating purity to >99%.
Spectroscopic Validation
-
¹H NMR (400 MHz, D₂O): δ 5.71 (s, 1H, CH₂=), 4.32 (s, 2H, OCH₂CO), 3.41 (s, 3H, OCH₃).
-
FT-IR : 1710 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C stretch), 1170 cm⁻¹ (C-O-C ether).
Industrial-Scale Challenges and Innovations
Byproduct Management
Methoxyacetic acid-2-methoxy acrylate formation remains a hurdle, addressed via:
Chemical Reactions Analysis
Types of Reactions
(Methacryloylamino)(methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the methacryloyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Methacryloyl(methoxy)acetic acid.
Reduction: Methacryloylamino(methoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Methacryloylamino)(methoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in targeted drug delivery and controlled release systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Methacryloylamino)(methoxy)acetic acid depends on its application. In drug delivery systems, the compound forms a polymer matrix that encapsulates the drug, allowing for controlled release. The methacryloyl group provides sites for cross-linking, enhancing the stability and mechanical properties of the polymer. The methoxy group can influence the hydrophilicity and solubility of the polymer, affecting the release rate of the encapsulated drug.
Comparison with Similar Compounds
Comparison with Similar Methoxyacetic Acid Derivatives
The following table compares 2-Methacrylamido-2-methoxyacetic acid (theoretical properties inferred) with structurally related methoxyacetic acid derivatives documented in the evidence:
Key Differences:
Functional Groups :
- 2-Methoxyacetic Acid lacks complex side chains, limiting its utility to basic synthesis .
- (S)-α-Methoxy-2-naphthylacetic Acid ’s naphthyl group enables fluorescence-based applications, unlike simpler analogs .
- 2-(2-Methoxyethoxy)acetic Acid ’s ether chain enhances solubility in organic solvents, making it suitable for industrial formulations .
- 2-Methacrylamido-2-methoxyacetic Acid (theoretical) combines methoxy and methacrylamide groups, suggesting dual functionality in polymerization and biocompatibility.
Molecular Weight and Complexity :
- Larger molecules like (S)-α-Methoxy-2-naphthylacetic Acid (216.23 g/mol) exhibit higher steric hindrance, impacting reaction kinetics compared to smaller derivatives (e.g., 2-Methoxyacetic Acid, 90.08 g/mol) .
Safety and Handling :
- Methoxyacetic acid derivatives generally require ventilation and skin protection due to irritant properties . However, aromatic derivatives (e.g., naphthyl-containing compounds) may pose additional environmental risks due to lower biodegradability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
